molecular formula C₁₆H₂₀O₅ B155139 Curvularin CAS No. 10140-70-2

Curvularin

Cat. No. B155139
CAS RN: 10140-70-2
M. Wt: 292.33 g/mol
InChI Key: VDUIGYAPSXCJFC-JTQLQIEISA-N
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Description

Curvularin is a macrolide compound that has been isolated from various fungal strains, including endophytic fungi and marine-derived fungi. It is known for its anti-inflammatory and cytotoxic properties, which have been demonstrated in various biological assays. The compound has been the subject of several synthetic studies aiming to elucidate its structure and to explore its potential therapeutic applications .

Synthesis Analysis

The total synthesis of curvularin and its derivatives has been achieved through various strategies. One approach involved key steps such as diastereoselective hydrogenation, Sharpless kinetic resolution, and epoxide openings to confirm the absolute configurations of curvularides A-E . Another synthesis strategy utilized Kochi oxidative decarboxylation and ring-closing metathesis reactions to create curvularin homologues with different ring sizes . Additionally, palladium-catalyzed carbonylation and aryne acyl-alkylation have been employed as innovative methods to synthesize curvularin and its analogues . A unified approach has also been developed to synthesize a range of curvularin-type metabolites with high yields and few steps .

Molecular Structure Analysis

The molecular structures of curvularin and its derivatives have been established through comprehensive spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). X-ray crystallographic analysis has also been used to confirm the structure of certain derivatives . These studies have revealed that structural variations, such as sulfur substitution or the presence of a double bond, can significantly influence the biological activity of curvularin analogues .

Chemical Reactions Analysis

Curvularin undergoes various chemical reactions that are crucial for its biological activity. For instance, the opening of the 12-membered lactone ring and blocking the phenol functionality in curvularin-type metabolites have been suggested to decrease their anti-inflammatory activity . The synthesis of curvularin derivatives often involves esterification, Friedel-Crafts acylation, and metathesis reactions, which are key to constructing the macrolide core and introducing functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of curvularin and its derivatives are closely related to their biological activities. For example, the cytotoxic and antibacterial activities of curvularin glycosides and analogues have been evaluated, with some compounds showing potent effects against cancer cell lines and bacterial growth . The anti-inflammatory effects of curvularin derivatives have been linked to their ability to inhibit the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the suppression of pro-inflammatory mediators and cytokines via the inhibition of the NF-κB signaling pathway .

Scientific Research Applications

Summary of the Application

Curvularin-type metabolites, including a new derivative, were isolated from a marine-derived fungal strain Penicillium sp. SF-5859. These metabolites were evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages .

Methods of Application

The structures of these metabolites were established by comprehensive spectroscopic analyses, including 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) .

Results or Outcomes

Among these metabolites, some were shown to strongly inhibit LPS-induced overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) with IC50 values ranging from 1.9 μM to 18.1 μM, and from 2.8 μM to 18.7 μM, respectively .

2. Inhibition of Nitric Oxide Production in Macrophages

Summary of the Application

Four new curvularin-type macrolides, Sumalactones A–D, along with two known analogues, curvularin and dehydrocurvularin, were isolated from Penicillium Sumatrense, a marine fungus isolated from deep-sea sediments .

Methods of Application

The absolute configurations of compounds 1–4 were determined by CD spectra and modified Mosher’s method .

Results or Outcomes

Dehydrocurvularin showed significant inhibition activity towards LPS-induced nitric oxide production in RAW 264.7 macrophages with an IC50 value of 0.91 μM .

3. Anti-Cancer Effects

Summary of the Application

Curvularia species contain several diverse groups of secondary metabolites including alkaloids, terpenes, polyketides, and quinones. These possess various biological activities including anti-cancer .

Methods of Application

The exact methods of application are not specified in the source, but typically involve in vitro testing on cancer cell lines .

4. Production of Enzymes of Industrial Value

Summary of the Application

Some species of Curvularia are known for their beneficial implications like production of enzymes of industrial value .

Methods of Application

The exact methods of application are not specified in the source, but typically involve fermentation processes .

5. Nematicide Production

Summary of the Application

βγ-Dehydrocurvularin and related compounds have been identified as nematicides of Pratylenchus penetrans, a plant-parasitic nematode .

Methods of Application

The exact methods of application are not specified in the source, but typically involve testing the compounds on the nematodes .

6. Biogas and Biodiesel Production

Summary of the Application

Some species of Curvularia are known for their applications in the field of biogas and biodiesel production .

Methods of Application

The exact methods of application are not specified in the source, but typically involve fermentation processes .

Safety And Hazards

Curvularin is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed . Safety measures include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and calling a POISON CENTER/doctor if swallowed .

Future Directions

The anti-inflammatory effects of curvularin-type metabolites have been evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . Future research could focus on further exploring the anti-inflammatory and other potential therapeutic effects of curvularin and its derivatives.

properties

IUPAC Name

(5S)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h7,9-10,17,19H,2-6,8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUIGYAPSXCJFC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017585
Record name Curvularin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Curvularin

CAS RN

10140-70-2
Record name (-)-Curvularin
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Curvularin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Curvularin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10140-70-2
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Record name CURVULARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
X Ye, K Anjum, T Song, W Wang, S Yu… - Natural Product …, 2016 - Taylor & Francis
… In the current study, several curvularin macrolides including a new curvularin macrolide … To the best of our knowledge, this type of curvularin macrolides is isolated from a bacterial …
Number of citations: 79 www.tandfonline.com
LH Meng, XM Li, CT Lv, CS Li, GM Xu… - Journal of Natural …, 2013 - ACS Publications
Sumalarins A–C (1–3), the new and rare examples of sulfur-containing curvularin derivatives, along with three known analogues (4–6), were isolated and identified from the cytotoxic …
Number of citations: 69 pubs.acs.org
J Choochuay, X Xu, V Rukachaisirikul… - Phytochemistry …, 2017 - Elsevier
Two new curvularin derivatives, curvulopyran (1) and ent-curvulone A (2), along with ten known compounds including five cytochalasins and five curvularins, were isolated from a …
Number of citations: 11 www.sciencedirect.com
Y Yao, M Hausding, G Erkel, T Anke… - Molecular …, 2003 - ASPET
… , S14-95, and S-curvularin inhibited cytokine-induced … -curvularin also inhibited cytokine-induced activation of STAT1α in A549/8 cells. In conclusion, sporogen, S14-95, and …
Number of citations: 64 molpharm.aspetjournals.org
J Dai, K Krohn, U Flörke, G Pescitelli, G Kerti, T Papp… - 2010 - Wiley Online Library
Two new curvularin‐type macrolides, curvulone A (1) and B (2), and two known ones (3a, 4) of the rare 15R series have been isolated from the fungus Curvularia sp., which has been …
YH Wu, ZH Zhang, Y Zhong, JJ Huang, XX Li… - RSC …, 2017 - pubs.rsc.org
… In summary, six curvularin-type macrolides belonging to DALs group 15 were isolated from P. sumatrense MCCC 3A00612, including four new ones. The curvularins are octaketides …
Number of citations: 22 pubs.rsc.org
LW Xie, YC Ouyang, K Zou, GH Wang, MJ Chen… - Applied biochemistry …, 2009 - Springer
… Curvularin and its derivatives could be potential nematicides … It was reported that curvularin and αβ-dehydrocurvularin (2), … -guided isolation of curvularin and αβ-dehydrocurvularin (see …
Number of citations: 43 link.springer.com
S Lai, Y Shizuri, S Yamamura, K Kawai… - Bulletin of the Chemical …, 1991 - journal.csj.jp
… , curvularin (I) and related macrolides have been receiving much attention of synthetic chemists? since the first isolation of curvularin … Quite recently, six novel curvularin-type metabolites …
Number of citations: 38 www.journal.csj.jp
TM Ha, W Ko, SJ Lee, YC Kim, JY Son, JH Sohn… - Marine Drugs, 2017 - mdpi.com
… SF-5859, leading to the isolation of nine curvularin-type metabolites including a new … elucidation of these curvularin-type metabolites (1–9), including a new curvularin derivative (1), …
Number of citations: 36 www.mdpi.com
S Elzner, D Schmidt, D Schollmeyer… - ChemMedChem …, 2008 - Wiley Online Library
… activity than curvularin itself. … curvularin showed higher inhibitory efficiency towards induction of the iNOS promoter and less negative effect on eNOS promoter activity than curvularin…

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